N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the benzamide group: The tetrazole intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the diphenylpropyl group: The final step involves the alkylation of the benzamide with 3,3-diphenylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)aniline: Has an aniline group instead of a benzamide group.
Uniqueness
N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the diphenylpropyl and methyl-tetrazole groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C24H23N5O/c1-18-26-27-28-29(18)22-14-12-21(13-15-22)24(30)25-17-16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-17H2,1H3,(H,25,30) |
InChI Key |
MUERLCUHCIBPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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